2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-2-31-18-12-6-15(7-13-18)23(29)22-21(26)20(19-5-3-4-14-28(19)22)24(30)27-17-10-8-16(25)9-11-17/h3-14H,2,26H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZIJGFTOLDIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amine precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Incorporation of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced through acylation reactions using ethoxybenzoyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, such as carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., halogens, acyl chlorides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
A. Benzoyl Group Modifications
B. Carboxamide Substituent Variations
- Chlorophenyl Position: The 4-chlorophenyl group in the target compound provides a para-substituted aromatic system, favoring planar interactions with biological targets.
- Ethylphenyl and Methyl Groups : The 4-ethylphenyl () and 5-chloro-2-methylphenyl () substituents enhance hydrophobicity, possibly improving pharmacokinetic profiles .
Biological Activity
2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry.
Synthesis
The synthesis of 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions, including the formation of the indolizine core and subsequent functionalization. The general synthetic route may include:
- Formation of the Indolizine Framework : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introduction of the ethoxybenzoyl and chlorophenyl groups via nucleophilic substitutions or coupling reactions.
The purity and yield of the synthesized compound are critical for ensuring reliable biological activity assessments, often confirmed through techniques such as HPLC and NMR spectroscopy.
Antimicrobial Properties
Research has indicated that derivatives of indolizine compounds exhibit notable antimicrobial activity. For instance, compounds structurally similar to 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide have demonstrated efficacy against various strains of Mycobacterium tuberculosis (MDR-TB), with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains and higher MIC values for resistant strains .
Antiviral Activity
Indolizine derivatives have also been explored for their antiviral properties. A study highlighted that certain analogues can inhibit human adenovirus (HAdV), showcasing IC50 values in the low micromolar range, thus indicating potential therapeutic applications against viral infections in immunocompromised patients .
The cytotoxic effects of 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis through mitochondrial pathways, although detailed mechanistic studies are still required to elucidate its full action profile.
Case Study 1: Anti-Tubercular Activity
A series of indolizine derivatives were screened for anti-tubercular activity, revealing that those with specific substituents at the benzoyl position exhibited enhanced activity against both drug-susceptible and multidrug-resistant strains. The study employed molecular docking techniques to identify potential targets such as enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis .
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral properties, compounds similar to 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide were tested against HAdV. Results indicated that certain derivatives not only inhibited viral replication effectively but also exhibited low cytotoxicity, suggesting a favorable therapeutic index for further development .
Table: Summary of Biological Activities
| Biological Activity | MIC/IC50 Values | Notes |
|---|---|---|
| Anti-Tubercular | 4–32 µg/mL (H37Rv) | Effective against MDR strains |
| Antiviral (HAdV) | IC50 ~0.27 µM | Low cytotoxicity; potential therapeutic use |
| Cytotoxicity | Varies by cell line | Induces apoptosis via mitochondrial pathways |
Q & A
Q. What are the optimized synthetic routes for 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide?
The synthesis involves multi-step organic reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., N₂ or Ar) .
- Functionalization : The amino group is introduced via nucleophilic substitution (e.g., using NH₃/EtOH), and the carboxamide moiety is formed via coupling agents like EDCI or DCC .
- Benzoylation : 4-Ethoxybenzoyl chloride reacts with the indolizine intermediate under basic conditions (e.g., pyridine) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ observed within 3 ppm error) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound?
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Testing : Inhibition of COX-2 via ELISA, comparing to celecoxib as a positive control .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) impact bioactivity?
- Lipophilicity : Chlorophenyl increases logP (enhanced membrane permeability), while methoxy groups improve solubility .
- SAR Studies : Replace 4-ethoxybenzoyl with fluorobenzoyl ( shows 4-F substitution enhances antibacterial activity by 30%) .
- Electron-Withdrawing Effects : Chlorine (electron-withdrawing) may stabilize receptor binding vs. methoxy (electron-donating), altering IC₅₀ values in kinase assays .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence quenching) to determine inhibition constants (Kᵢ) for kinases or proteases .
- Molecular Docking : AutoDock Vina simulations to predict binding modes with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) .
- Cellular Pathways : Western blotting to assess downstream effects (e.g., apoptosis markers like caspase-3) .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) to control for inter-lab variability .
- Dose-Response Analysis : Hill slope comparisons to differentiate partial agonism vs. competitive inhibition .
- Structural Reanalysis : Single-crystal X-ray diffraction to confirm stereochemistry, as incorrect configurations may explain conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
